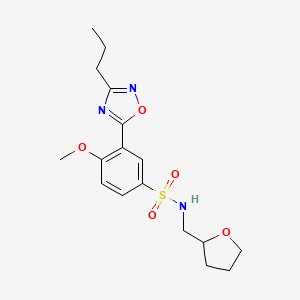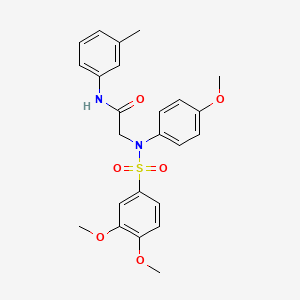
2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide, also known as DAS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound was first synthesized in 2005 by researchers at the University of Kansas, and since then, it has been extensively studied for its biological activities.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide is not fully understood, but studies have shown that it can modulate various signaling pathways involved in cell growth, inflammation, and apoptosis. This compound has been shown to inhibit the activity of protein kinase B (AKT), a signaling pathway involved in cell growth and survival. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the expression of cyclin D1, a protein involved in cell cycle progression. This compound has also been shown to induce the expression of p21, a protein that inhibits cell cycle progression.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
In neurological research, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in the survival and growth of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes this compound a potential chemotherapeutic agent with fewer side effects than traditional chemotherapy.
One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of long-term safety data, which makes it difficult to determine the potential side effects of this compound.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide. One direction is to study the potential of this compound as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Another direction is to study the potential of this compound in combination with other drugs, such as chemotherapy drugs, to enhance their therapeutic effects. Finally, more research is needed to determine the long-term safety and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide involves the reaction of 3,4-dimethoxyaniline, p-anisidine, and m-tolylacetic acid with thionyl chloride and sulfur dioxide. The reaction yields a sulfonamide compound with a molecular weight of 471.6 g/mol.
Applications De Recherche Scientifique
2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)-N-(m-tolyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Studies have also demonstrated that this compound can induce apoptosis in cancer cells, making it a potential chemotherapeutic agent.
In inflammation research, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes this compound a potential therapeutic agent for diseases characterized by chronic inflammation, such as rheumatoid arthritis and multiple sclerosis.
In neurological research, this compound has been studied for its potential neuroprotective effects. Studies have shown that this compound can protect neurons from oxidative stress and prevent neurodegeneration. This makes this compound a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-17-6-5-7-18(14-17)25-24(27)16-26(19-8-10-20(30-2)11-9-19)33(28,29)21-12-13-22(31-3)23(15-21)32-4/h5-15H,16H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMONPBUSIJBQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-(p-tolyl)oxalamide](/img/structure/B7702783.png)
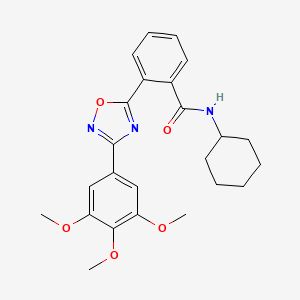
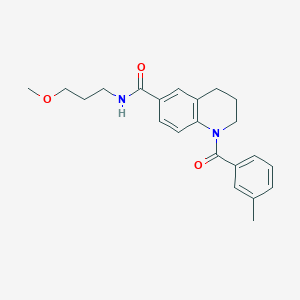
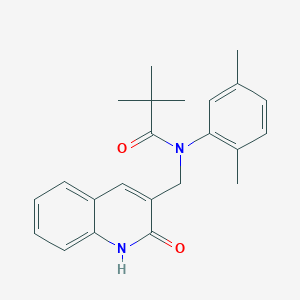
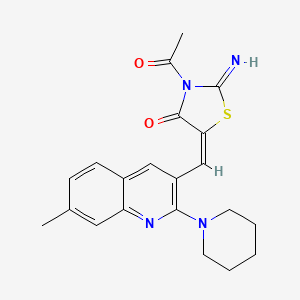
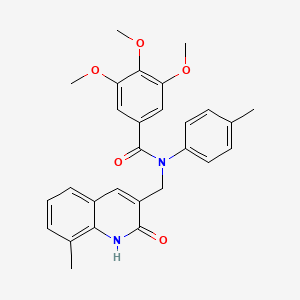


![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7702858.png)

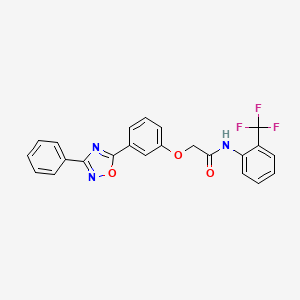
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7702900.png)

